d-Usnic acid

Beschreibung

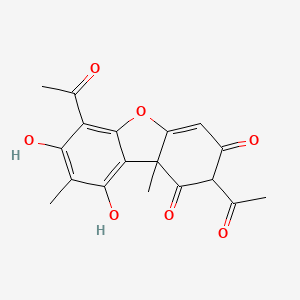

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 125-46-2 | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ecological Significance of Usnic Acid

Distribution in Lichen Species and Genera

Usnic acid is widely distributed among various genera of lichen-forming fungi. It is particularly abundant in genera such as Alectoria, Cladonia, Usnea, Lecanora, Ramalina, and Evernia. wikipedia.orgskemman.isresearchgate.netscispace.com The presence of usnic acid, often imparting a pale greenish or yellowish-green hue to the thallus, is a significant diagnostic feature in the identification of certain lichen species, particularly within the genus Cladonia. smujo.idresearchgate.net

The concentration of usnic acid in lichen thalli can be substantial, reaching up to 4-8% of the dry weight. skemman.isresearchgate.net Studies have shown significant variation in usnic acid content among different lichen species and even within the same species collected from different regions. scispace.com For instance, research on Icelandic lichen taxa revealed that Flavocetraria nivalis contained predominantly (-)-usnic acid, while Cladonia arbuscula had a high ratio of (+)-usnic acid, and Alectoria ochroleuca contained only (-)-usnic acid. skemman.is In a study of lichen species from Anatolia, the usnic acid content varied between 0.04% and 6.49% of dry weight, with Usnea subflorida showing the highest content. scispace.com

The distribution of usnic acid enantiomers varies among lichen taxa. While all Usnea species used in traditional medicine appear to produce only (+)-usnic acid, a few taxa from genera like Cladonia, Flavocetraria, and Vulpicida have been shown to produce both enantiomers. skemman.is

Ecological Functions within Lichen Thalli

Usnic acid plays multiple ecological roles within the lichen thallus, contributing to the survival and adaptation of these symbiotic organisms in diverse and often challenging environments. These functions include protection against environmental stresses, mediation of interactions with other organisms, and potential involvement in physiological regulation. skemman.issmujo.idresearchgate.netnih.govwikipedia.orgfishersci.cawikidata.orgnih.gov

Photoprotective Mechanisms

One of the most significant ecological roles attributed to usnic acid is its function as a photoprotective compound. skemman.isscispace.comresearchgate.netwikipedia.orgnih.gov Usnic acid is known for its strong absorption of ultraviolet-B (UV-B) radiation and shorter wavelengths of photosynthetically active radiation (PAR). smujo.id By absorbing harmful UV radiation, usnic acid helps to shield the delicate photobiont cells within the lichen thallus from photodamage. skemman.issmujo.idnih.govresearchgate.net This protective layer is often concentrated in the outermost parts of the medulla or the cortex, where it can effectively screen incoming sunlight. smujo.id The presence of usnic acid, along with other UV-absorbing compounds, contributes to the ability of lichens to thrive in exposed habitats with high levels of solar radiation. skemman.issmujo.idnih.govresearchgate.net

Role in Inter-organismal Interactions

Usnic acid also plays a role in mediating interactions between lichens and other organisms, acting as a defense mechanism. skemman.isresearchgate.netnih.govfishersci.cawikidata.org Its bitter taste is thought to deter grazing animals, providing protection against herbivory. wikipedia.orgfishersci.ca

Physiological Regulation in Lichens

While the full extent of usnic acid's role in the internal physiological regulation of lichens is still being investigated, some research suggests potential involvement. skemman.isresearchgate.net Studies have explored the possibility that lichen substances, including usnic acid, might influence the physiological pathways within the symbiotic association. skemman.isresearchgate.net For example, some observations suggest that usnic acid might play a role in the interaction between the mycobiont and the photobiont, potentially influencing the behavior of the algal partner. researchgate.net The accumulation of usnic acid has also been linked to the inhibition of photosynthesis in some studies, suggesting a possible feedback mechanism or regulatory role related to carbon metabolism. researchgate.net

Contribution to Lichen Adaptive Strategies

The production of usnic acid is considered a significant adaptive strategy for lichens, enabling them to colonize and survive in a wide range of environments, particularly those with high light intensity and potential for microbial competition or herbivory. wikidata.orgnih.gov The photoprotective function of usnic acid is crucial for lichens in exposed habitats, such as rocky outcrops or open woodlands, where they are subjected to intense solar radiation. skemman.issmujo.idnih.govresearchgate.net

Moreover, the defensive properties of usnic acid against herbivores and microbes contribute to the lichen's ability to persist in ecosystems where these pressures are present. wikipedia.orgskemman.isresearchgate.netresearchgate.netfishersci.cawikidata.orgfrontiersin.orgnih.gov The diverse ecological roles of usnic acid collectively enhance the fitness and competitive ability of lichen species that produce it, contributing to their widespread distribution and ecological success. wikipedia.orgskemman.isresearchgate.netscispace.comsmujo.idresearchgate.netnih.govfishersci.cawikidata.orgnih.govresearchgate.netfrontiersin.orgnih.gov

Biosynthesis of Usnic Acid

Polyketide Biosynthetic Pathways in Lichen Fungi

Lichen-forming fungi are prolific producers of secondary metabolites, many of which are small aromatic polyketides. ontosight.aiuni-goettingen.de These compounds are typically synthesized through the acetyl-malonate pathway, utilizing coenzyme A as a primary precursor. uni-goettingen.de Polyketide synthases (PKSs) are central to this process, assembling the carbon backbone of these diverse molecules. uni-goettingen.denih.gov

Role of Polyketide Synthase (PKS) Genes

Polyketide synthases are critical enzymes in the biosynthesis of fungal phenolics, including usnic acid. nih.gov The biosynthesis of usnic acid is understood to involve a specific type of PKS: a non-reducing polyketide synthase. ontosight.ainih.govuni-goettingen.de Research has identified candidate PKS genes, such as methylphloracetophenone synthase (MPAS), also known as CuPKS1 in Cladonia uncialis, and NPPKS7 in Nephromopsis pallescens, that are strongly implicated in usnic acid production. ontosight.aiuni-goettingen.denih.govctdbase.org These PKS enzymes are intricate, multi-domain proteins that catalyze sequential carboxylic acid condensation reactions. ontosight.ai The PKS enzyme involved in usnic acid biosynthesis possesses several key domains, including beta-ketoacyl-ACP synthase, acyl transferase, product template, acyl carrier protein, a C-methyltransferase (MeT) domain, and a terminal Claisen cyclase (CLC) domain. uni-goettingen.denih.govctdbase.org

Precursors and Intermediate Metabolites

The biosynthesis of usnic acid originates from the acetyl-polymalonyl pathway, with acetyl-CoA serving as the initial building block. ontosight.ai Acetyl-CoA and malonyl-CoA are fundamental precursors in the polyketide biosynthetic route. uni-goettingen.de A key intermediate metabolite in the pathway leading to usnic acid is methylphloroacetophenone. ontosight.aibadd-cao.netuni-goettingen.denih.gov The proposed biosynthetic route involves the formation of methylphloroacetophenone through a polyketide mechanism that includes the methylation of an asymmetrical linear precursor derived from acetyl-CoA.

Enzymatic Steps

The enzymatic steps in usnic acid biosynthesis involve the action of polyketide synthase (MPAS/CuPKS1/NPPKS7) to produce methylphloroacetophenone. ontosight.aiuni-goettingen.denih.govctdbase.org Following the formation of this intermediate, a cytochrome p450 enzyme, specifically methylphloracetophenone oxidase (MPAO), catalyzes the oxidative dimerization of two molecules of methylphloroacetophenone to yield usnic acid. ontosight.ainih.govuni-goettingen.de Chemoenzymatic synthesis studies have provided support for a process involving the methylation of phloracetophenone followed by an oxidative step. badd-cao.net The dimerization step is hypothesized to occur through oxidative phenolic coupling between two methylphloroacetophenone units.

Data Table: Key Enzymes and Intermediates in Usnic Acid Biosynthesis

| Component | Role in Biosynthesis | Associated Genes/Enzymes |

| Acetyl-CoA | Initial precursor | Involved in acetyl-polymalonyl pathway |

| Malonyl-CoA | Precursor (provides 2-carbon units) | Formed from Acetyl-CoA by acetyl-CoA carboxylase |

| Methylphloroacetophenone | Intermediate metabolite | Formed by PKS (MPAS/CuPKS1/NPPKS7) |

| Polyketide Synthase | Catalyzes formation of methylphloroacetophenone | MPAS (CuPKS1), NPPKS7 |

| Cytochrome p450 | Catalyzes oxidative dimerization of methylphloroacetophenone | MPAO (methylphloracetophenone oxidase) |

| Usnic acid | Final product | Formed by dimerization of methylphloroacetophenone |

Detailed Research Findings: PKS Genes and Usnic Acid Production

Studies on Cladonia uncialis identified MPAS as a non-reducing PKS gene potentially responsible for the biosynthesis of methylphloracetophenone from S-adenosylmethionine. ontosight.ai The accompanying MPAO gene (cytochrome p450) is thought to be involved in the oxidative dimerization step. ontosight.ai Although 32 candidate PKS genes were identified in the C. uncialis mycobiont genome, only one gene cluster containing genes consistent with the requirements for usnic acid biosynthesis (non-reducing PKS with carbon methylation and Claisen cyclase domains, and an oxidative enzyme) was identified. ontosight.aiuni-goettingen.de This cluster includes the MPAS and MPAO genes. ontosight.aiuni-goettingen.de Research on Nephromopsis pallescens also identified a PKS gene, NPPKS7, with domain organization similar to MPAS, suggesting its involvement in usnic acid biosynthesis in this species. nih.govctdbase.org Phylogenetic analysis supports that NPPKS7 and other lichen PKSs involved in usnic acid production form a distinct monophyletic clade. nih.govctdbase.org The presence of orthologous gene clusters containing MPAS was found in all usnic acid producing species studied, and these clusters were absent in non-producing species, providing strong evidence for their role in biosynthesis. nih.gov

Data Table: Putative Usnic Acid Biosynthetic Gene Cluster Components in Cladonia uncialis

| Gene Name | Enzyme Function | Notes |

| MPAS | Methylphloracetophenone synthase (Non-reducing PKS) | Also known as CuPKS1, contains MeT and CLC domains ontosight.aiuni-goettingen.de |

| MPAO | Methylphloracetophenone oxidase (Cytochrome p450) | Catalyzes oxidative dimerization ontosight.aiuni-goettingen.de |

| Other genes | Core PKS and tailoring genes | Contribute to the biosynthetic pathway ontosight.ai |

Detailed Research Findings: Intermediate Formation and Dimerization

Chemoenzymatic synthesis experiments have demonstrated that methylphloroacetophenone serves as a precursor to usnic acid. badd-cao.netnih.gov The synthesis involves the methylation of phloracetophenone followed by oxidation. badd-cao.net The proposed biosynthetic pathway illustrates the formation of methylphloroacetophenone via a polyketide mechanism and its subsequent condensation through oxidative phenolic coupling catalyzed by an enzyme like MPAO.

Data Table: Proposed Key Steps and Enzymes

| Step | Enzyme(s) Involved | Intermediate/Product |

| Polyketide chain formation and cyclization | MPAS (Non-reducing PKS with MeT and CLC domains) | Methylphloroacetophenone |

| Oxidative dimerization of methylphloroacetophenone | MPAO (Cytochrome p450) | Usnic acid |

Genetic Regulation of Usnic Acid Production

The biosynthesis of secondary metabolites in the fungal partner of lichens is under genetic control. ontosight.ai However, the quantity of secondary metabolites produced can also be influenced by external environmental stimuli. ontosight.ai While the presence or absence of the entire usnic acid BGC is a primary determinant of whether a species produces usnic acid nih.gov, the regulation of gene expression within this cluster also plays a role. Studies investigating the expression levels of MPAS and MPAO genes in Cladonia uncialis in relation to usnic acid concentration have yielded varied results under natural conditions, with some studies showing no significant correlation. ontosight.ai However, controlled laboratory experiments have indicated that factors like temperature and UV-B light can significantly impact the upregulation of both MPAS and MPAO genes.

Environmental and Physiological Factors Influencing Usnic Acid Biosynthesis

Environmental conditions and physiological factors can significantly influence the production of usnic acid in lichens. ontosight.ai Historically, light levels have been shown to influence usnic acid production. ontosight.ai More recent research indicates that soil pH can affect both the ground cover of Cladonia uncialis and, in some cases, MPAO gene expression, although its direct correlation with usnic acid concentration has shown variability across studies. ontosight.ai Soil moisture, in contrast, has not consistently shown a significant effect on usnic acid concentration. ontosight.ai Temperature, under controlled conditions, has been demonstrated to influence the upregulation of MPAS and MPAO genes. Studies on Parmelia flexilis at different altitudes revealed a significant negative correlation between usnic acid concentration and altitude, suggesting an influence of associated climatic variables like temperature and precipitation. The capacity of lichens to thrive in harsh environments is linked to their production of secondary metabolites like usnic acid, which may play a protective role. uni-goettingen.de

Data Table: Environmental Factors and Their Reported Influence

| Environmental Factor | Reported Influence on Usnic Acid Biosynthesis/Gene Expression | Notes |

| Light levels | Historically shown to influence production ontosight.ai | |

| Soil pH | Can affect lichen growth and MPAO gene expression; variable effect on usnic acid concentration ontosight.ai | Influence may be indirect or complex ontosight.ai |

| Soil moisture | No consistent significant effect observed on usnic acid concentration ontosight.ai | |

| Temperature | Can affect MPAS and MPAO gene upregulation (controlled conditions) | Correlated with altitude, which negatively correlates with usnic acid concentration |

| Altitude | Significant negative correlation with usnic acid concentration | Likely mediated by climatic variables like temperature and precipitation |

| UV-B light | Can significantly impact MPAS and MPAO gene upregulation |

Light Intensity and UV Radiation

Light levels, including UV radiation, have been shown to influence the production of usnic acid. cdnsciencepub.com Studies indicate a relationship between usnic acid content in lichens and the intensity of solar radiation in their habitat. nih.gov Usnic acid's UV-absorbing properties are thought to protect the photobiont from the damaging effects of UV light and prevent photosystem damage from high light intensity. cdnsciencepub.comnih.gov Natural levels of ultraviolet radiation can induce the re-synthesis of usnic acid. researchgate.net Higher intensity exposure to visible light enhanced with UV-A, while excluding UV-B and UV-C, significantly increased usnic acid concentrations in Cladonia uncialis. capes.gov.br However, less usnic acid accumulated under high-intensity enhancement of both UV-A and UV-B, suggesting that while UV-A may increase accumulation, UV-B might negate this effect. capes.gov.br

Nutrient Availability

Nutrient availability can influence the production of carbon-based secondary metabolites like polyketides, which include usnic acid. cdnsciencepub.com The carbon-nutrient balance hypothesis suggests that under nutrient-poor conditions, carbon may be directed towards the production of these secondary metabolites rather than thallus growth. cdnsciencepub.com Usnic acid has also been shown to promote the intracellular uptake of copper (Cu2+), a rare micronutrient, in certain epiphytic lichens from nutrient-poor bark, suggesting a role in nutrient acquisition. nih.gov

Soil pH

Soil pH has been identified as a factor that can affect lichen ground cover and potentially the production of usnic acid. cdnsciencepub.comresearchgate.net While one study on Cladonia uncialis found that usnic acid concentration was not affected by soil pH, the percent ground cover was. cdnsciencepub.comresearchgate.net Another study suggests that soil pH may be important for usnic acid production in C. uncialis, although further research is needed to confirm the cause and effect. cdnsciencepub.comresearchgate.net Lichen species that produce usnic acid are often more dominant on acidic substrates, with a preferred pH range between 3.5 and 5.5. cdnsciencepub.comnih.gov This preference for acidic conditions may be related to usnic acid's influence on the acidity tolerance of lichens. nih.gov

Comparative Genomics of Usnic Acid Production in Lichen-Forming Fungi

Comparative genomic approaches have been used to investigate the genetic basis of usnic acid biosynthesis in lichen-forming fungi. nih.govresearchgate.netoup.com These studies have focused on identifying the biosynthetic gene clusters responsible for usnic acid production and understanding their evolutionary history. nih.govresearchgate.netoup.com

Evolutionary Mechanisms of Metabolite Diversity

The fact that closely related lineages of lichen-forming fungi can exhibit differences in their cortical chemistry, including the presence or absence of usnic acid, suggests that natural product biosynthesis in lichens can evolve independently of phylogenetic constraints. nih.govresearchgate.netoup.com Comparative genomic studies indicate that gene loss is a significant evolutionary mechanism underlying the diversity of secondary metabolites observed in lichens. nih.govresearchgate.netoup.com It is hypothesized that the ancestor of certain groups of lichen-forming fungi contained the putative usnic acid producing PKS cluster, and this gene cluster has been repeatedly lost during the evolution of these lineages. nih.govresearchgate.netoup.com This repeated loss and sometimes replacement with other compounds, such as atranorin, contributes to the metabolic diversity found in lichens. nih.govresearchgate.net

Advanced Analytical Methodologies for Usnic Acid Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the chemical structure of usnic acid and its derivatives. These techniques probe the interaction of electromagnetic radiation with the molecule, providing characteristic spectra that serve as fingerprints for identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like usnic acid. Both ¹H NMR and ¹³C NMR provide valuable information about the types and arrangement of atoms within the molecule. Analysis of chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra allows for the identification of different proton environments. scielo.org.bo Similarly, ¹³C NMR spectroscopy reveals the different carbon environments. scielo.org.bo Two-dimensional NMR techniques such as COSY, HMQC, and HMBC experiments provide correlations between protons and carbons, enabling the assignment of signals and confirmation of the molecular connectivity. scielo.org.bo

Solid-state NMR spectroscopy can also be applied to characterize the solid form of usnic acid, providing insights into its crystalline structure and the presence of different tautomeric forms. rsc.orgresearchgate.net Studies have shown that the ¹³C chemical shifts can vary with temperature, likely due to varying populations of different tautomeric forms in the solid state. rsc.orgresearchgate.net Solid-state NMR spectra of crystalline (+)-usnic acid have been compared to those of ground lichen, demonstrating that usnic acid can be observed directly in the lichen matrix due to its high abundance. rsc.orgresearchgate.net

NMR data for (+)-Usnic Acid in CDCl₃: scielo.org.bo

| Spectrum | Signal (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 1.77 (s) | CH₃-9b |

| 2.14 (s) | CH₃-8 | |

| 2.67 (s) | CH₃CO-2 | |

| 2.68 (s) | CH₃CO-6 | |

| 5.98 (s) | H-4 | |

| 11.10 (s) | OH-9 | |

| ¹³C NMR | 59.5 | C-9b |

| 101.9 | C-6 | |

| 105.7 | C-2 | |

| 109.7 | C-8 | |

| 157.9 | C-9 | |

| 164.3 | C-7 | |

| 179.8 | C-4a | |

| 198.5 | C-1 | |

| 200.8 | CO (C-6) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the usnic acid molecule by analyzing its vibrational spectrum. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations. rjptonline.orgorientjchem.orgtjnpr.org For usnic acid, key functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C) exhibit distinct absorption peaks. rjptonline.orgorientjchem.orgijpsr.com FT-IR analysis can confirm the presence of these groups and can also be used to assess potential interactions or changes in the molecule, for example, when usnic acid is incorporated into formulations or undergoes physical modifications like milling. rjptonline.orgorientjchem.orgtjnpr.org Comparing the FT-IR spectrum of a sample to that of a reference standard allows for identification and verification of the compound's integrity. rjptonline.orgorientjchem.org

Characteristic FT-IR peaks for usnic acid: rjptonline.orgijpsr.comtjnpr.org

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretching | ~3400-3436 |

| C-H stretching | ~2918 |

| C=O stretching | ~1692-1700 |

| C=C aromatic stretching | ~1612-1633 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique that measures the absorption of UV-Vis light by a substance. Usnic acid exhibits characteristic absorption maxima in the UV region, which are useful for its detection and quantification. skemman.istjnpr.orgsemanticscholar.org The UV spectrum of usnic acid typically shows two main absorbance maxima, around 232 nm and 282 nm, although the exact wavelengths can vary slightly depending on the solvent used. skemman.istjnpr.org The absorbance at a specific wavelength is directly proportional to the concentration of usnic acid in the solution, according to the Beer-Lambert law. semanticscholar.org UV-Vis spectrophotometry is often used for the quantitative determination of usnic acid in extracts and formulations, and validated methods have been developed for this purpose. tjnpr.orgsemanticscholar.org The wavelength at 282 nm is generally considered more selective for usnic acid quantification compared to 232 nm, which can be more solvent-dependent. skemman.is

UV-Vis absorption maxima for usnic acid: skemman.istjnpr.orgmdpi.comsciforum.net

| Solvent | Wavelength 1 (nm) | Wavelength 2 (nm) |

|---|---|---|

| Ethanol | ~232 | ~282 |

| Water | - | ~291.60, ~288.60 |

UV-Vis spectrophotometry has been validated for the determination of usnic acid in various matrices, showing good linearity, specificity, and accuracy within specific concentration ranges. semanticscholar.org For example, a validated UV spectrophotometric method for determining usnic acid in collagen membranes showed linearity in the range of 2-10 µg/mL with a correlation coefficient of 0.9994, and a mean percentage recovery of 100.43%. semanticscholar.org

Chromatographic and Mass Spectrometric Approaches for Analysis and Quantification

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating usnic acid from complex mixtures, identifying it based on its retention behavior and mass-to-charge ratio, and accurately quantifying its amount.

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection is a widely used technique for the separation, identification, and quantification of usnic acid in various samples, including lichen extracts and pharmaceutical formulations. cambridge.orgcambridge.orgfarmaciajournal.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using a suitable stationary phase (commonly C18) and a specific mobile phase composition, usnic acid can be effectively separated from other compounds present in the sample. cambridge.orgcambridge.orgfarmaciajournal.com

UV or PDA detectors measure the absorbance of the separated compounds at specific wavelengths, typically at the absorption maxima of usnic acid (e.g., 282 nm or 240 nm). cambridge.orgcambridge.orgfarmaciajournal.com PDA detection provides a full UV spectrum of each eluting peak, which aids in peak identification and purity assessment. Quantification is achieved by comparing the peak area or height of usnic acid in the sample chromatogram to a calibration curve prepared using known concentrations of a usnic acid standard. cambridge.orgcambridge.orgfarmaciajournal.com

Validated HPLC-UV/PDA methods for usnic acid quantification have demonstrated good linearity, accuracy, and precision. cambridge.orgcambridge.orgfarmaciajournal.com For instance, an HPLC method for usnic acid determination in Usnea barbata extract used a C18 column with a mobile phase of methanol:water:acetic acid (80:15:5) and UV detection at 282 nm, yielding a retention time of 4.463 ± 0.008053 min and a correlation coefficient (r²) of 0.9998 for linearity. farmaciajournal.com Another study quantifying usnic acid in Usnea species and formulations using HPTLC-MS and UPLC-QTOF-MSE reported excellent linearity for usnic acid at 0.25-1 µ g/band with a correlation coefficient r² > 0.99, and LOD and LOQ values of 51.7 and 156.6 ng/band, respectively, for the HPTLC-MS method. researcher.lifescilit.comnih.govoup.comresearchgate.net

Typical HPLC-UV/PDA parameters for usnic acid analysis: cambridge.orgcambridge.orgfarmaciajournal.com

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 × 4.6 mm, 5 µm or 150 mm/4.6 mm; 5 µm) |

| Mobile Phase | Various compositions (e.g., 1% H₃PO₄ in water:methanol (15:85) or methanol:water:acetic acid (80:15:5)) |

| Flow Rate | Typically 1.0-1.5 mL/min |

| Detection Wavelength | 282 nm or 240 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and UPLC-QTOF-MSE

Liquid Chromatography-Mass Spectrometry (LC-MS) and its hyphenated techniques like LC-MS/MS and UPLC-QTOF-MSE offer high sensitivity and specificity for the analysis and quantification of usnic acid, particularly in complex matrices where co-eluting compounds might interfere with UV detection. skemman.ismdpi.comuni.luresearchgate.netresearchgate.netnih.govnih.gov LC separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer.

LC-MS/MS utilizes tandem mass spectrometry to provide highly specific detection by selecting parent ions and analyzing their fragmentation patterns. researchgate.netnih.govnih.gov This allows for unambiguous identification and quantification of usnic acid even in the presence of interfering substances. A validated LC-MS/MS method for usnic acid in Cladonia uncialis demonstrated good selectivity and sensitivity, with a linear range of 10-3000 ng/mL. researchgate.netnih.govnih.gov

UPLC-QTOF-MSE combines Ultra-Performance Liquid Chromatography (UPLC), which offers faster separation and higher resolution, with Quadrupole Time-of-Flight (QTOF) mass spectrometry using MSE acquisition. mdpi.comresearcher.lifescilit.comnih.govoup.comresearchgate.netuni.luresearchgate.net QTOF-MSE provides accurate mass measurements of both precursor and fragment ions in a single run, enabling comprehensive characterization and identification of usnic acid and other metabolites based on their exact mass and fragmentation patterns. researcher.lifescilit.comnih.govoup.comresearchgate.net This is particularly useful for the profiling of lichen extracts. researcher.lifescilit.comnih.govoup.comresearchgate.net While LC-UV can be used for quantification, LC-MS/MS offers confirmation of usnic acid identity through its fragmentation pattern. acs.orgnih.gov However, electrospray ionization (ESI) capacity and matrix effects can sometimes limit the reliability of MS quantification, making the combination of UV quantification and MS confirmation a reliable approach. acs.orgnih.gov

LC-MS data for Usnic Acid: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 345.09688 | 174.6 |

| [M+Na]⁺ | 367.07882 | 185.0 |

| [M+NH₄]⁺ | 362.12342 | 180.7 |

| [M+K]⁺ | 383.05276 | 182.5 |

| [M-H]⁻ | 343.08232 | 174.5 |

| [M+Na-2H]⁻ | 365.06427 | 174.4 |

| [M]⁺ | 344.08905 | 175.8 |

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) is a hyphenated technique employed for the separation, visualization, and identification of compounds like usnic acid in complex mixtures. HPTLC offers advantages in terms of sample throughput and the ability to analyze multiple samples simultaneously on a single plate. Coupling HPTLC with mass spectrometry provides enhanced specificity and structural information for the separated components.

Studies have utilized HPTLC-MS for the quantification of usnic acid in various Usnea species and commercial formulations containing Usnea species extracts. This method involves the separation of usnic acid on an HPTLC plate followed by in situ scanning of sample and standard zones. The method has demonstrated excellent linearity for usnic acid within a specific concentration range, with good correlation coefficients, and has established limits of detection (LOD) and limits of quantification (LOQ). For instance, a quantification study showed excellent linearity for usnic acid at 0.25–1 µ g/band with a correlation coefficient r² > 0.99, and LOD and LOQ were found to be 51.7 and 156.6 ng/band, respectively. The percent recoveries for added usnic acid to samples ranged from 102.75 to 106.29 %.

HPTLC can also be coupled with visualization reagents to aid in the detection of usnic acid. For example, the use of anisaldehyde reagent has been explored for visualizing usnic acid on HPTLC plates, yielding a bright magenta color upon heating. Analysis of the reaction mixture between anisaldehyde and usnic acid by LC-MS has revealed specific ions consistent with aldol (B89426) condensation products. HPTLC-MS, often in conjunction with other techniques like UPLC-QTof-MSE, allows for both the quantification of target compounds like usnic acid and the qualitative analysis and tentative characterization of other metabolites present in crude extracts based on their exact molecular masses and fragmentation patterns.

Non-targeted Metabolomics via Mass Spectral Networking

Non-targeted metabolomics, particularly when coupled with mass spectral networking, is a powerful approach for the comprehensive analysis of the metabolic changes induced by a compound or for identifying active constituents in natural product extracts without prior knowledge of their identity. This methodology allows for the detection and characterization of a wide range of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Mass spectral networking organizes related compounds based on their fragmentation similarities, facilitating the identification of known compounds and the discovery of novel ones, including analogues and derivatives.

In the context of usnic acid research, non-targeted metabolomics approaches, such as those utilizing combined liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analyses, have been applied to study the perturbations in metabolic pathways induced by usnic acid treatment in organisms like Mycobacterium tuberculosis. These studies have revealed changes in bacterial redox homeostasis, lipid synthesis, and nucleic acid repair in response to usnic acid exposure.

Mass spectral networking, often implemented through platforms like Global Natural Products Social Molecular Networking (GNPS), aids in the identification of compounds by matching experimental fragmentation spectra to spectral libraries. Usnic acid has been detected in environmental samples, such as soil extracts, using techniques like LC-MS/MS and Direct Injection Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FTICR-MS). Its identification in such studies can be validated by matching fragmentation spectra with library spectra within mass spectral networking environments. This non-targeted approach has enabled the detection of usnic acid alongside other metabolites, including nucleotides (thymidine, cytidine, adenosine, inosine), fatty acids (palmitoleic acid), anthraquinones (emodin), disaccharides, and trisaccharides in complex samples.

High-Throughput Screening Methodologies in Compound Identification

High-throughput screening (HTS) methodologies are instrumental in accelerating the discovery and identification of biologically active compounds from large libraries of synthetic molecules or natural product extracts. HTS involves the rapid testing of a large number of potential compounds against a specific biological target or pathway.

While HTS is a broad approach, it has been applied in the search for novel compounds with activities similar to or inspired by natural products like usnic acid. For instance, an HTS assay designed to identify compounds that enhance the function of a cell-based blood-brain barrier model led to the identification of 4-FPBUA, a semisynthetic analogue of usnic acid. This demonstrates how HTS can be used to find new lead compounds based on the structural scaffold of natural products. The application of HTS in drug discovery programs focusing on lichen substances is seen as a way to identify novel lead compounds with therapeutic potential. Advances in analytical techniques, including HTS, are expected to expedite the identification of new active compounds from natural sources.

Chemical Proteomics for Target Identification

Chemical proteomics is a powerful set of techniques used to identify the protein targets that a small molecule interacts with within a biological system. This approach often involves the use of chemical probes, typically synthesized analogues of the small molecule of interest, which can covalently bind to or capture interacting proteins. These protein-probe complexes are then isolated and the proteins identified, commonly using mass spectrometry-based techniques.

Chemical proteomics strategies have been employed to gain insights into the target scope of usnic acid in both bacterial and human cells. Studies have utilized alkyne-tagged usnic acid probes, rationally designed to maintain the compound's biological activity while allowing for the capture of interacting proteins via click chemistry. Affinity-based pull-down assays using these probes and subsequent analysis by mass spectrometry, such as MALDI-TOF MS, have been used to identify proteins that bind to usnic acid or its probes.

Research using chemical proteomics has revealed several metal cofactor-dependent enzymes as potential targets of usnic acid in both bacterial and human cells, suggesting a polypharmacological mode of action. Furthermore, specific protein targets have been identified; for example, the 14-3-3 protein has been shown to bind to usnic acid using a usnic acid-linker-Affi-Gel molecule and subsequent MALDI-TOF MS analysis of interacting proteins. This interaction with 14-3-3 proteins has been implicated in modulating cellular processes such as cell invasion and cell cycle progression. These chemical proteomics studies provide a comprehensive inventory of usnic acid's interacting proteins, contributing to a better understanding of its biological activities at the molecular level.

Chemical Synthesis and Derivatization of Usnic Acid

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis offers an approach to producing usnic acid. A two-step chemoenzymatic synthesis of usnic acid from commercially available methylphloracetophenone has been reported. bac-lac.gc.canih.govresearchgate.netebi.ac.uk This method involves the methylation of phloracetophenone followed by oxidation catalyzed by horseradish peroxidase. bac-lac.gc.canih.govresearchgate.netebi.ac.uk This work has contributed to laying the groundwork for further biosynthetic studies on usnic acid. bac-lac.gc.caresearchgate.net Methylphloracetophenone is considered a key biosynthetic precursor to usnic acid, and its synthesis has been achieved through different routes, including the methylation of trihydroxyacetophenone with iodomethane (B122720) or the acylation of trihydroxytoluene with acetic anhydride (B1165640) using boron trifluoride diethyl etherate as a catalyst. bac-lac.gc.ca Using horseradish peroxidase as a model enzyme system, methylphloracetophenone has been shown to be oxidized to usnic acid. bac-lac.gc.ca Analogues of methylphloracetophenone with ethyl or propionyl groups have also been synthesized and subjected to oxidation by horseradish peroxidase, resulting in the formation of usnic acid analogues. bac-lac.gc.ca

Phenolic Oxidative Coupling Strategies

Phenolic oxidative coupling is a key reaction in the biosynthesis of usnic acid. sci-hub.semdpi.com The biosynthesis proceeds via acetate (B1210297) to polyketide to methylphloracetophenone. sci-hub.se Subsequent steps involve the stereospecific oxidative phenolic coupling of two methylphloracetophenone units to yield hydrated usnic acid, followed by dehydration to form the ether linkage. sci-hub.se

A biomimetic synthesis of (-)-usnic acid has been achieved through the phenolic oxidative coupling of methylphloracetophenone with potassium ferricyanide. sci-hub.se This process results in a dimer which is then acetylated to form (-)-usnic acid diacetate. sci-hub.se Hydrolysis of the diacetate subsequently affords (-)-usnic acid. sci-hub.se According to proposed mechanisms, one-electron oxidation of the phenolate (B1203915) leads to a radical species with multiple mesomeric forms. mdpi.com Radical pairing creates a new carbon-carbon bond, and the resulting intermediate undergoes an intramolecular Michael addition to produce the tricyclic usnic acid hydrate. mdpi.com Dehydration can then yield usnic acid. mdpi.com

Synthesis of Usnic Acid Derivatives for Enhanced Bioactivity

The synthesis of usnic acid derivatives is widely explored to improve its biological activities and overcome limitations such as poor solubility. sci-hub.sebohrium.comeurekaselect.comacs.org Usnic acid's structure allows for various modifications, including reactions with amines, hydrazines, and acyl hydrazides to form condensation products, as well as esterification and reduction to dihydrousnic acid. sci-hub.se Derivatization has aimed at enhancing various biological activities, including antiproliferative, antimicrobial, and antiviral effects. bohrium.comeurekaselect.comacs.orgnih.govnih.govnih.gov

Development of Hybrid Molecules

Hybrid molecules combining usnic acid fragments with other pharmacologically relevant structures are being developed to potentially improve biological activity. thesciencein.orgthesciencein.orgnih.govmdpi.com For instance, a hybrid conjugate molecule of usnic acid and cholesterol has been synthesized using click chemistry, reacting the enaminone of usnic acid with an azide (B81097) of cholesterol. thesciencein.orgthesciencein.org These hybrid molecules, such as steroid-usnic acid conjugates, can be explored for various medicinal applications. thesciencein.orgthesciencein.org Another example involves the synthesis of new hybrid compounds combining fragments of usnic acid and thioether or monoterpenoids, which have shown inhibitory activity against human enzymes like TDP1, TDP2, and PARP1. nih.govmdpi.com The synthesis of thioether usnic acid derivatives, for example, can involve the reaction of bromousnic acid with sodium thiocyanate (B1210189) followed by hydrolysis. nih.gov Usnic acid enamine derivatives with variations in the terpene fragment have also been synthesized and tested as TDP1 inhibitors. mdpi.com

Structural Modifications for Selectivity and Potency

Structural modifications of usnic acid are undertaken to improve its potency and selectivity towards specific biological targets. bohrium.comeurekaselect.comacs.orgebi.ac.ukmdpi.commdpi.comjst.go.jp Studies have shown that modifications to the usnic acid structure can enhance its antiproliferative activity against cancer cells. acs.orgacs.orgnih.govresearchgate.net For example, synthetic usnic acid derivatives obtained by conjugating the acetyl group to a polyamine chain have demonstrated higher activity than usnic acid in cancer cells. acs.orgresearchgate.net Acylhydrazones of usnic acid coordinated with palladium(II) and copper(II) have also shown cytotoxicity. acs.orgresearchgate.net Isoxazole (B147169) and pyrazole (B372694) derivatives of usnic acid have been synthesized and evaluated for their antiproliferative activity. acs.orgacs.orgresearchgate.net Some of these derivatives, such as isoxazole derivatives of racemic and (+)-usnic acid, have shown dose- and time-dependent inhibition of cancer cell survival. acs.orgacs.orgresearchgate.net

The design and synthesis of usnic acid derivatives have also focused on enhancing antimicrobial activity. nih.gov Condensation of (R)-usnic acid with appropriate amines has been used to synthesize derivatives with antibacterial and antifungal properties. nih.gov While some derivatives showed weaker antibacterial activity compared to usnic acid, many exhibited better antifungal properties. nih.gov The activity of these compounds can depend on the nature of the substituent in the side chain. nih.gov

Modifications to the functional groups of usnic acid, particularly in cycle C, have been explored to develop antiviral agents against viruses like SARS-CoV-2. nih.govresearchgate.net

Synthesis of Enantiomer-Specific Derivatives

The synthesis of enantiomer-specific derivatives is important because the two enantiomers of usnic acid, (+)-usnic acid and (-)-usnic acid, can exhibit different biological activities. ebi.ac.uknih.govmdpi.comskemman.is Most described enamine derivatives are synthesized from (+)-usnic acid, largely because this enantiomer is more commercially available. mdpi.com However, the configuration of the chiral center can be critical for binding to proteins such as enzymes and receptors, and this has been confirmed for pairs of enantiomeric derivatives. mdpi.com

Synthetic and enamine derivatives of both enantiomers of usnic acid have been studied for their cytotoxic effects. acs.orgresearchgate.net For instance, a cyanoethyl derivative of (+)-usnic acid showed higher activity against human T cell leukemia cells compared to (+)-usnic acid itself. acs.orgresearchgate.net N-substituted pyrazole derivatives of both (±)- and (+)-usnic acid have also been prepared. acs.org

While the protonophoric properties related to cytotoxicity may not be dependent on the configuration of the methyl group, the enantiomeric configuration can play a crucial role in interactions with biological targets. mdpi.com

Molecular and Cellular Mechanisms of Usnic Acid Activity

Interaction with Cellular Macromolecules

Usnic acid has been shown to interact with cellular macromolecules, leading to the disruption of fundamental biological processes such as nucleic acid and protein synthesis.

Inhibition of Nucleic Acid Synthesis

Research indicates that a primary mechanism of usnic acid's antibacterial action, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, is the rapid and strong inhibition of RNA and DNA synthesis. oup.comresearchgate.netnih.gov This inhibition has been observed through the reduced incorporation of radioactive precursors like [³H]uridine and [³H]thymidine into RNA and DNA, respectively. oup.com While potent against Gram-positive bacteria, usnic acid does not appear to inhibit macromolecule synthesis in resistant strains like Escherichia coli. oup.comresearchgate.net However, slight inhibition of RNA synthesis has been noted in some Gram-negative bacteria, such as Vibrio harveyi. oup.comresearchgate.netnih.gov In the context of cancer cells, usnic acid's mechanism of action may also involve the inhibition of DNA replication and RNA transcription, contributing to reduced proliferation rates and accelerated apoptosis in various tumor cell lines, including prostate cancer cells. mdpi.comnih.gov

Impairment of DNA Replication

Beyond general nucleic acid synthesis inhibition, usnic acid has been shown to directly impair DNA replication. Studies in Bacillus subtilis and Staphylococcus aureus suggest that usnic acid can rapidly halt DNA synthesis, indicating interference with the elongation phase of DNA replication. oup.comresearchgate.netnih.gov This direct impairment of DNA replication is considered an additional mechanism contributing to its antibacterial activity, alongside RNA synthesis inhibition. oup.comresearchgate.netnih.gov In cancer cells, usnic acid can induce DNA damage, which triggers a DNA damage response and subsequently initiates apoptotic pathways. ijpbr.inresearchgate.net This DNA damage can be a result of oxidative stress induced by usnic acid. ijpbr.inresearchgate.netnih.govmdpi.com Usnic acid may also potentially inhibit enzymes crucial for DNA synthesis and repair. mdpi.com Furthermore, usnic acid has been observed to downregulate the expression of proliferating cell nuclear antigen (PCNA), a protein vital for DNA replication and cell proliferation, in gastric carcinoma cells. bbrc.in

Effects on Protein Synthesis

The effects of usnic acid on protein synthesis appear to be largely indirect, particularly in bacteria. In Bacillus subtilis and Staphylococcus aureus, the impairment of protein synthesis was observed to be delayed compared to the inhibition of RNA and DNA synthesis. oup.comresearchgate.netnih.gov This suggests that the effect on protein synthesis is likely a consequence of the primary inhibition of RNA production, which is essential for translation. oup.comresearchgate.netnih.gov Proteomic analysis in Staphylococcus aureus has revealed that usnic acid can downregulate the abundance of proteins involved in various cellular processes, including RNA polymerase subunits (RpoB and RpoC), which are directly involved in transcription. mdpi.compreprints.orgresearchgate.net This downregulation of key transcriptional machinery can subsequently impact protein synthesis. Additionally, usnic acid has been shown to inhibit the synthesis of specific proteins like PD-L1 in cancer cells by affecting signaling pathways such as STAT3 and RAS. mdpi.comnih.gov

Membrane-Related Mechanisms

Usnic acid's interaction with cellular membranes represents another significant aspect of its mechanism of action, affecting both membrane integrity and the function of membrane-bound proteins like efflux pumps.

Disruption of Cell Membrane Integrity

Usnic acid can disrupt the integrity of cell membranes, contributing to its cytotoxic and antimicrobial effects. Studies have shown that usnic acid can cause cell leakage, indicating damage to the cell membrane in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.compreprints.orgresearchgate.netnih.gov This disruption is thought to be a key mechanism of its antimicrobial activity against Gram-positive bacteria. mdpi.comnih.gov In isolated rat hepatocytes, high concentrations of usnic acid have been shown to induce a loss of cell membrane integrity, accompanied by the release of intracellular enzymes like AST and ALT. mdpi.comijbcp.comnih.gov This effect may be linked to oxidative stress and lipid peroxidation induced by usnic acid. nih.govijbcp.comdergipark.org.trjjh.cz While usnic acid can impact membrane integrity, some studies suggest that in certain contexts, such as impaired myocardial contractility, the effect is not necessarily due to cell death or complete loss of membrane integrity, as confirmed by histological observation. thieme-connect.com

Modulation of Efflux Pump Activity

Efflux pumps are membrane proteins that contribute to multidrug resistance in bacteria by actively transporting antimicrobial agents out of the cell. Usnic acid has been demonstrated to modulate the activity of these efflux pumps. mdpi.compreprints.orgresearchgate.netnih.govasm.orgmdpi.com Studies have shown that usnic acid can interfere with the efflux pump mechanism, potentially re-sensitizing resistant bacterial strains to antibiotics. mdpi.compreprints.orgresearchgate.netnih.gov For instance, usnic acid has shown efflux pump inhibitory potential in MRSA, comparable to known efflux pump inhibitors like reserpine, leading to increased intracellular accumulation of substances like ethidium (B1194527) bromide, a common efflux pump substrate. mdpi.compreprints.orgresearchgate.netnih.gov This modulation of efflux pump activity is considered a mechanism by which usnic acid can enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria. mdpi.comnih.govmdpi.com The mechanism of efflux pump inhibition by usnic acid may involve dissipating membrane potential or competing with antimicrobial substrates for binding sites on the pump. mdpi.com

Mitochondrial Function Modulation

Usnic acid is known to affect mitochondrial function, a key aspect of its biological activity. ijbcp.comresearchgate.netmdpi.commdpi.comoup.com Its lipophilic and weak acid nature allows it to diffuse across mitochondrial membranes. researchgate.netnih.gov

A prominent mechanism of usnic acid is the uncoupling of oxidative phosphorylation in mitochondria. ijbcp.comresearchgate.netmdpi.commdpi.comoup.comnih.govdoi.orgkau.edu.sa As a protonophoric uncoupler, usnic acid can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis. researchgate.netmdpi.comnih.govkau.edu.sa This disruption of the proton motive force uncouples electron transport from ATP synthesis. kau.edu.sa This effect has been observed in studies using liver homogenates and isolated mitochondria. ijbcp.commdpi.comnih.govdoi.orgkau.edu.sa

Usnic acid influences both oxygen consumption and phosphate (B84403) uptake in mitochondria. Early studies showed that at lower concentrations (e.g., 1 µM), usnic acid stimulated oxygen consumption in the presence of various substrates. ijbcp.comnih.gov However, at higher concentrations (e.g., 8-30 µM), it led to a decrease in phosphate uptake, even with a parallel fall in oxygen consumption, suggesting the uncoupling effect. ijbcp.comnih.gov Studies have shown that usnic acid can induce maximal stimulation of state-4 respiration (respiration in the absence of ADP), which is characteristic of uncoupling agents. ijbcp.comnih.govdoi.org

Data illustrating the effect of usnic acid on oxygen consumption and phosphate uptake:

| Usnic Acid Concentration | Oxygen Consumption | Phosphate Uptake | Observation | Source |

| 1 µM | Stimulated | Not specified | ijbcp.comnih.gov | |

| 8-30 µM | Decreased (parallel fall) | Decreased | Uncoupling suggested | ijbcp.comnih.gov |

Usnic acid has been shown to stimulate Mg²⁺-ATPase activity. nih.govdoi.orgkau.edu.saresearchgate.net This induction of ATPase activity is another indicator of its uncoupling effect, as the cell attempts to compensate for the decreased ATP production by increasing ATP hydrolysis. kau.edu.sa One study reported that usnic acid at a concentration of 0.75 µM caused a 300% induction of Mg²⁺-ATPase activity in mouse liver mitochondria. nih.govdoi.org Another study noted a two-fold increase in Mg²⁺-ATPase activity in isolated hepatic mitochondria from mice treated with usnic acid. kau.edu.saresearchgate.net

Data illustrating the effect of usnic acid on Mg²⁺-ATPase activity:

| Usnic Acid Concentration | Mg²⁺-ATPase Activity | Source |

| 0.75 µM | 300% induction | nih.govdoi.org |

| Not specified | Two-fold increase | kau.edu.saresearchgate.net |

Influence on Oxygen Consumption and Phosphate Uptake

Intracellular Signaling Pathway Modulation

Beyond its effects on mitochondria, usnic acid also modulates various intracellular signaling pathways. mdpi.comacs.orgajpp.innih.govplos.org

Usnic acid has been reported to influence several kinase cascades involved in cell survival, proliferation, and apoptosis. mdpi.comacs.orgajpp.innih.gov Studies have shown that usnic acid can decrease the phosphorylation of key proteins in pathways such as Akt/mTOR and ERK1/2. mdpi.comacs.org For instance, usnic acid at concentrations as low as 5 and 10 µM decreased p-Akt (Ser-473) and p-ERK1/2 in A549 lung cancer cells. mdpi.com It has also been observed to activate AMP-activated protein kinase (AMPK), which is involved in energy homeostasis and can be activated under conditions of ATP depletion resulting from mitochondrial uncoupling. mdpi.comnih.govfrontiersin.orgpreprints.org Usnic acid has also been linked to the activation of the JNK pathway, which can play a role in inducing apoptosis. ajpp.inoup.comnih.gov

Usnic acid has been shown to regulate the activity of Rho GTPases, which are crucial for processes like cell motility and cytoskeletal organization. nih.govplos.orgresearchgate.net Studies have indicated that usnic acid can decrease the levels of active, GTP-bound forms of Rac1 and RhoA. nih.govplos.orgresearchgate.net For example, treatment with 5 µM (+)-usnic acid decreased the level of GTP-bound Rac1 by 22% and GTP-RhoA by 40% compared to control in A549 cells. nih.govplos.orgresearchgate.net This modulation of Rho GTPase activity contributes to the inhibitory effects of usnic acid on cell motility and invasion. nih.govplos.org

Data illustrating the effect of (+)-Usnic Acid on Rho GTPase activity in A549 cells:

| Rho GTPase | (+)-Usnic Acid Concentration | Effect on GTP-bound form (vs control) | Source |

| Rac1 | 5 µM | Decreased by 22% | nih.govplos.orgresearchgate.net |

| RhoA | 5 µM | Decreased by 40% | nih.govplos.orgresearchgate.net |

Nuclear Factor-κB (NF-κB) Activation Inhibition

Usnic acid has been shown to inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammation, immune responses, and cell proliferation and survival mdpi.comdergipark.org.tristanbul.edu.tr. Studies have demonstrated that usnic acid can reduce TNF-α induced by heat-killed Escherichia coli and inhibit NO production in LPS-activated macrophages mdpi.com. It may inhibit the expression of TNF-α and inducible nitric oxide synthase (iNOS) by potentially inhibiting the nuclear translocation of NF-κB p65 and the degradation of I-κBα mdpi.com. This inhibition of NF-κB activation contributes to its anti-inflammatory effects mdpi.comresearchgate.net. Furthermore, usnic acid has been found to suppress the NF-κB p50 subunit in DU145 human prostate cancer cells, leading to decreased proliferation and induced mitochondrial apoptosis dergipark.org.tristanbul.edu.tr.

Beta-catenin-mediated TOPFLASH Activity

(+)-Usnic acid has been shown to decrease β-catenin-mediated TOPFLASH activity in a dose-dependent manner in non-small cell lung cancer cells nih.govplos.orgresearchgate.netneoplasiaresearch.commdpi.com. In HEK 293T cells transfected with β-catenin and a TOPFLASH reporter plasmid, treatment with (+)-usnic acid significantly decreased TOPFLASH activity nih.govresearchgate.netplos.org. For instance, at 1 µM, it decreased activity by 18%, and at 10 µM, it caused a 37% decrease nih.govplos.org. This suggests that usnic acid can modulate signaling pathways involving β-catenin nih.govplos.org.

KITENIN-mediated AP-1 Activity

In addition to its effects on β-catenin, (+)-usnic acid also decreases KITENIN-mediated AP-1 activity nih.govplos.orgresearchgate.netneoplasiaresearch.commdpi.com. In HEK 293T cells transfected with KITENIN and an AP-1 reporter plasmid, (+)-usnic acid treatment resulted in dose-dependent decreases in AP-1 activity nih.govplos.orgresearchgate.net. A significant decrease of up to 50% was observed at 10 µM nih.govplos.org. (+)-Usnic acid also significantly decreased EGF-activated KITENIN-mediated AP-1 activity nih.govplos.org. These findings indicate that usnic acid can modulate signaling pathways involving KITENIN and AP-1 nih.govplos.org. The decrease in β-catenin-mediated TOPFLASH activity and KITENIN-mediated AP-1 activity by (+)-usnic acid is associated with decreased mRNA levels of downstream target genes such as CD44, Cyclin D1, and c-myc in lung cancer cells nih.govplos.orgresearchgate.netneoplasiaresearch.com.

Specific Molecular Targets Identified

Several specific molecular targets of usnic acid have been identified, contributing to its diverse biological activities.

14-3-3 Proteins

Recent research has identified 14-3-3 proteins as targets of usnic acid preprints.orgresearchgate.netmdpi.comacs.orgresearchgate.net. Using a usnic acid-linker-Affi-Gel molecule, it was shown that usnic acid binds to 14-3-3 proteins researchgate.netacs.orgresearchgate.net. This interaction can lead to the degradation of 14-3-3 proteins through proteasomal and autophagy pathways preprints.orgmdpi.comacs.orgresearchgate.net. The binding of usnic acid to 14-3-3 isoforms has been shown to modulate various cellular processes, including cell invasion, cell cycle progression, aerobic glycolysis, mitochondrial biogenesis, and signaling pathways such as Akt/mTOR, JNK, STAT3, NF-κB, and AP-1 in colorectal cancer cells researchgate.netacs.orgresearchgate.net.

Metal Cofactor-Dependent Enzymes

Studies utilizing chemical proteomic strategies have revealed that usnic acid targets several metal cofactor-dependent enzymes in both bacterial and human cells rsc.orgnih.govresearchgate.net. This suggests a polypharmacological mode of action for usnic acid, with a particular affinity for proteins that require metal cofactors for their function rsc.orgnih.govresearchgate.net. Many of the reported protein interaction targets of usnic acid are metal cofactor dependent, and its ability to bind metals and its chelating moieties could explain this promiscuity rsc.orgresearchgate.net. Examples of metalloenzymes include oxidoreductases and metalloproteases rsc.org.

Viral Protease Inhibition

Usnic acid and its derivatives have demonstrated inhibitory activity against viral proteases, particularly the main protease (3CLpro) of the SARS-CoV-2 virus nih.govrsc.orgchemrxiv.orgmdpi.comcpcscientific.com. In silico studies have suggested the ability of (+)-usnic acid to bind to the active site of the 3CLpro protease nih.govchemrxiv.org. Experimental studies with usnic acid and its derivatives have shown antiprotease activity rsc.orgmdpi.com. For instance, usnic acid exhibited an inhibition constant of 1.27 µM against the SARS-CoV-2 main protease chemrxiv.org. Some usnic acid derivatives have shown even lower inhibition constants, indicating better binding efficiency chemrxiv.org. Usnic acid has also shown activity against different SARS-CoV-2 strains, including Wuhan, Delta, and Omicron nih.gov.

Compound Information

| Compound Name | PubChem CID |

| Usnic acid | 5646 |

Below are interactive data tables summarizing some of the quantitative findings regarding usnic acid's effects on TOPFLASH and AP-1 activities.

Effect of (+)-Usnic Acid on β-catenin-mediated TOPFLASH Activity in HEK 293T Cells

| (+)-Usnic Acid Concentration (µM) | Decrease in TOPFLASH Activity (%) |

| 1 | 18 |

| 10 | 37 |

Effect of (+)-Usnic Acid on KITENIN-mediated AP-1 Activity in HEK 293T Cells

| (+)-Usnic Acid Concentration (µM) | Decrease in AP-1 Activity (%) |

| 0.5 | Dose-dependent decrease observed nih.govplos.org |

| 10 | 50 |

Effect of (+)-Usnic Acid on EGF-activated KITENIN-mediated AP-1 Activity in HEK 293T Cells

| (+)-Usnic Acid Concentration (µM) | Decrease in AP-1 Activity (%) |

| 1 | 32 |

| 10 | 41 |

Downregulation of RNA Polymerase Subunits

Studies have indicated that usnic acid can influence the process of transcription by downregulating the abundance of RNA polymerase subunits. In Methicillin-Resistant Staphylococcus aureus (MRSA), usnic acid treatment was shown to downregulate the abundance of RNA polymerase subunits RpoB and RpoC mdpi.compreprints.orgresearchgate.netresearchgate.net. This suggests that a primary mechanism of usnic acid's antibacterial activity may involve the inhibition of RNA synthesis mdpi.comijpbr.innih.gov.

Modulation of Metabolic Enzymes

Usnic acid has been observed to modulate the activity and expression of various metabolic enzymes. In MRSA, usnic acid downregulated the abundance of carbamoyl (B1232498) phosphate synthase large subunit (PyrAB) and adenylosuccinate synthetase (PurA) mdpi.compreprints.orgresearchgate.net. These enzymes are involved in metabolic pathways. Additionally, studies on the metabolism of usnic acid itself in liver microsomes and S9 fractions have identified key metabolic enzymes responsible for its biotransformation, including CYP2C9, CYP3A4, CYP2C8, and UGT1A1 frontiersin.orgnih.gov.

In Mycobacterium tuberculosis, usnic acid has been shown to impact energy production and iron metabolism. It repressed the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, while upregulating alternative energy production pathways such as cytochrome P450 and the ferredoxin reductase system asm.org. This indicates a potential switch to alternative electron transport mechanisms under usnic acid stress asm.org.

Usnic acid's effects on metabolic enzymes can also be linked to its toxicity. It is known to decouple oxidative phosphorylation, leading to ATP depletion nih.govdoi.org. Studies in isolated rat hepatocytes and mitochondria have shown that usnic acid can stimulate oxygen consumption while reducing phosphate uptake at certain concentrations, suggesting uncoupling of oxidative phosphorylation nih.govnih.gov. At higher concentrations, it can also inhibit electron flow in mitochondria and the oxidation of medium-chain fatty acids nih.gov.

Induction of Cellular Stress Responses

Usnic acid is known to induce cellular stress responses, which contribute to its biological effects, particularly in the context of its anti-cancer and antimicrobial activities mdpi.compreprints.orgresearchgate.netijpbr.inresearchgate.netresearchgate.net.

Oxidative Stress Induction

A significant mechanism by which usnic acid exerts its effects is through the induction of oxidative stress ijbcp.comijpbr.indoi.orgnih.govoatext.com. Usnic acid induces the generation of reactive oxygen species (ROS) in various cell types, including cancer cells ijpbr.inresearchgate.netnih.gov. This ROS induction can lead to DNA damage and the activation of DNA damage response pathways ijpbr.inresearchgate.net. Oxidative stress appears to be critical in usnic acid-induced hepatotoxicity ijbcp.comnih.gov. Usnic acid treatment has been associated with increased free radical generation nih.gov.

Upregulation of Oxidative Stress-Related Proteins

In response to the oxidative stress induced by usnic acid, cells may upregulate the expression of oxidative stress-related proteins as a defense mechanism mdpi.compreprints.orgresearchgate.netdoi.org. In MRSA, proteins such as peroxidase (Tpx), alkyl hydroperoxide reductase (AphC), and general stress protein (UspA) were found to be upregulated in the presence of usnic acid mdpi.compreprints.orgresearchgate.net. In hepatotoxicity studies, usnic acid increased the protein expression levels of Nrf2, which is involved in regulating genes related to cellular antioxidant responses, along with antioxidant proteins like glutathione (B108866) reductase (GSR), glutathione S transferase (GST), and NADPH quinine (B1679958) oxidoreductase-I (NQOI) doi.org.

Circadian Clock Modulation

Usnic acid has been shown to modulate cellular circadian rhythms nih.govresearchgate.net. Studies using different cell lines and circadian luminescence reporter systems have demonstrated that usnic acid can affect cellular clock regulation nih.gov. Specifically, usnic acid had marked effects on clock rhythm amplitudes and dampening, independent of cell type nih.gov. In fibroblast cells, usnic acid treatment resulted in shorter clock period lengths nih.gov. While transient treatment had only minor clock resetting effects, these findings suggest that usnic acid can alter cellular circadian clocks through amplitude reduction and increased rhythm dampening nih.gov. This modulation of circadian rhythms may be linked to usnic acid's other activities, as circadian, mitotic, and redox cycles are functionally coupled at the cellular level nih.govresearchgate.net.

Computational and in Silico Approaches in Usnic Acid Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, usnic acid) to another (the receptor, typically a protein) when bound to form a stable complex. This method aims to predict the binding affinity and the specific interactions between the ligand and the target protein, offering insights into the potential biological targets of usnic acid.

Ligand-Protein Binding Affinity Prediction

Molecular docking simulations are widely used to estimate the binding affinity between usnic acid and various target proteins. A lower (more negative) docking score generally indicates a stronger predicted binding affinity. Studies have employed molecular docking to evaluate the binding of usnic acid to proteins involved in various biological processes, including viral replication and cancer pathways.

For instance, molecular docking studies have investigated the interaction of usnic acid and its derivatives with SARS-CoV-2 proteins, such as the main protease (Mpro) and the spike protein's receptor-binding domain (RBD). In one study, usnic acid showed a binding affinity of -8.05 kcal/mol with the SARS-CoV-2 main protease and -6.02 kcal/mol with the spike protein RBD, which were reported as better binding affinities compared to favipiravir (B1662787) (-4.25 kcal/mol for both targets) chemrxiv.orgchemrxiv.org. Sodium usnate, a derivative, exhibited even better binding affinities of -8.55 kcal/mol and -6.53 kcal/mol for Mpro and spike RBD, respectively chemrxiv.orgchemrxiv.org.

Another study explored the potential of usnic acid as an inhibitor of BCL2, PI3KCA, and PI3KCG proteins, which are implicated in cancer. Molecular docking revealed docking scores of usnic acid with these proteins. While the docking scores for BCL2 (-36.5158 kcal/mol) and PI3KCA (-44.5995 kcal/mol) were lower than their co-crystallized ligands, usnic acid showed comparable results with the co-crystallized ligand for PI3KCG (-41.9351 kcal/mol) researchgate.nettandfonline.comtandfonline.comnih.gov.

Molecular docking has also been applied to investigate the anti-inflammatory potential of usnic acid by examining its interaction with the COX-2 enzyme. In one study, usnic acid showed a binding energy of -6.3 kcal/mol with COX-2, compared to the reference ligand mefenamic acid (-9.1 kcal/mol) semanticscholar.org. Although usnic acid had a lower binding energy than the reference, it still showed interaction with key residues like SER530 and ARG120, suggesting its potential as a COX-2 inhibitor semanticscholar.org.

Furthermore, pharmacophore-based molecular docking studies have been conducted to identify usnic acid derivatives as potential antiviral drugs against the Influenza A virus. These studies aimed to find compounds with high affinity for the Influenza A H1N1 polymerase researchgate.netjrespharm.com. Compound-4, a usnic acid derivative, demonstrated the highest binding affinity with a binding interaction of -54.6676 kcal/mol, forming hydrogen bonds with Leu91, Tyr29, and Glu104 residues jrespharm.com.

Here is a summary of some molecular docking results for usnic acid:

| Target Protein | Usnic Acid Binding Affinity (kcal/mol) | Reference Ligand Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| SARS-CoV-2 Main Protease (Mpro) | -8.05 | Favipiravir: -4.25 | HIS 163, CYS 145 | chemrxiv.orgchemrxiv.org |

| SARS-CoV-2 Spike RBD | -6.02 | Favipiravir: -4.25 | Not specified in snippet | chemrxiv.orgchemrxiv.org |

| BCL2 | -36.5158 | Co-crystallized ligand: Higher | Not specified in snippet | researchgate.nettandfonline.comtandfonline.comnih.gov |

| PI3KCA | -44.5995 | Co-crystallized ligand: Higher | Ile A:932, Val A:850, Ile A:848, Ile A:800, Pro A:778, Met A:772 | researchgate.nettandfonline.comtandfonline.comnih.gov |

| PI3KCG | -41.9351 | Co-crystallized ligand: Comparable | Not specified in snippet | researchgate.nettandfonline.comtandfonline.comnih.gov |

| COX-2 | -6.3 | Mefenamic Acid: -9.1 | SER530, ARG120 | semanticscholar.org |

| Dengue NS5 MTase | -9.3 | Reference compound: Lower | Not specified in snippet | researchgate.net |

Identification of Potential Drug Targets

Molecular docking simulations aid in identifying potential protein targets through screening usnic acid against databases of protein structures or focusing on proteins known to be involved in specific diseases or pathways. By predicting binding affinities and interaction modes, researchers can prioritize proteins that are most likely to be modulated by usnic acid.

Network pharmacology studies, combined with molecular docking, have been used to identify potential protein targets of usnic acid in the context of its anticancer activity. In one study, network pharmacology analysis suggested sixteen proteins that could potentially interact with usnic acid, and further filtering based on protein-protein interaction network analysis identified 13 significant proteins. KEGG pathway analysis highlighted BCL2, PI3KCA, and PI3KCG as three of the most significant protein targets for usnic acid researchgate.nettandfonline.comtandfonline.comnih.gov.

Molecular docking has also been employed to screen the anti-cancer potential of usnic acid against a panel of cervical cancer target proteins. Usnic acid showed promising binding affinity with nine screened cervical cancer target proteins, with docking scores ranging from -6.9 to -9.1 kcal/mol tandfonline.comnih.gov. These scores were reported to be better than those of three tested anti-cancer drugs, which had scores ranging from -5.2 to -8.4 kcal/mol tandfonline.comnih.gov.

In the search for antiviral agents, molecular docking has helped identify SARS-CoV-2 main protease and spike protein RBD as potential targets for usnic acid and its derivatives chemrxiv.orgchemrxiv.org. Similarly, usnic acid has been investigated against Dengue NS5 methyltransferase using in silico methods, including molecular docking, suggesting this enzyme as a potential therapeutic target researchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein over time, offering insights into the stability of the complex, conformational changes, and the nature of interactions in a more realistic environment compared to static docking studies. MD simulations can reveal whether the ligand remains stably bound to the protein and how the protein-ligand complex behaves in a simulated biological environment.

MD simulations have been performed to complement molecular docking studies of usnic acid with various protein targets. For the BCL2, PI3KCA, and PI3KCG proteins, 100 ns MD simulations were conducted after molecular docking researchgate.nettandfonline.comtandfonline.comnih.gov. The simulations indicated that usnic acid did not remain stably bound to the PI3KCA protein throughout the trajectory, as evidenced by RMSF and RMSD plots. However, usnic acid showed good ability to inhibit BCL2 and PI3KCG proteins in the MD simulation researchgate.nettandfonline.comtandfonline.comnih.gov.

MD simulations were also used to verify the stability of the docked complexes and the binding posture of usnic acid derivatives with Influenza A H1N1 polymerase researchgate.netjrespharm.com. For cervical cancer target proteins, MD simulation studies on top-scored usnic acid complexes (1KTZ-usnic acid and 2BIM-usnic acid) showed good simulation trajectories compared to selected anti-cancer drugs tandfonline.comnih.gov.

In another application, molecular dynamics simulation was carried out to rationalize the chiral separation mechanism of usnic acid enantiomers in chromatographic methods geomar.de.

Quantum Chemistry Calculations

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a widely used quantum chemistry method that calculates the electronic structure of molecules based on their electron density. DFT analysis can provide information about the optimized geometry, electronic properties, and reactivity of usnic acid.

DFT calculations have been employed to study the molecular and electronic structure of usnic acid. These calculations can help in understanding the stability of different tautomers and the distribution of charges within the molecule mdpi.com. For instance, DFT analysis has been used to identify the most electrophilic carbon atom in usnic acid, suggesting the preferred site for deprotonation mdpi.com.

In the context of its potential as an anticancer agent, DFT analysis of usnic acid has been conducted to evaluate its reactivity based on parameters like energy gap, hardness, and softness tandfonline.comnih.gov. Compared to three anti-cancer drugs, usnic acid showed a smaller energy gap (-0.1184), lower hardness (0.0592 eV), and higher softness (16.8918 eV) scores tandfonline.comnih.gov.